molecular formula C9H5ClF9N B13855550 3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt

3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt

Katalognummer: B13855550
Molekulargewicht: 333.58 g/mol
InChI-Schlüssel: XPCNEAODQWUWOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt is a chemical compound with the molecular formula C9H5ClF9N and a molecular weight of 333.58 g/mol. It is a useful research chemical compound, often utilized in various scientific studies and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of aniline derivatives using trifluoromethylating agents under specific conditions

Industrial Production Methods

Industrial production of 3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt may involve large-scale chemical reactions using similar synthetic routes as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethylated quinones, while substitution reactions may produce various trifluoromethylated derivatives.

Wissenschaftliche Forschungsanwendungen

3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Trifluoromethyl)aniline: An isomer with a single trifluoromethyl group at the 3-position.

    4-(Trifluoromethyl)aniline: An isomer with a single trifluoromethyl group at the 4-position.

    3,5-Bis(trifluoromethyl)aniline: A compound with two trifluoromethyl groups at the 3- and 5-positions.

Uniqueness

3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt is unique due to the presence of three trifluoromethyl groups, which significantly enhance its chemical and physical properties compared to its mono- and di-substituted counterparts. This makes it a valuable compound for various advanced applications in research and industry.

Eigenschaften

Molekularformel

C9H5ClF9N

Molekulargewicht

333.58 g/mol

IUPAC-Name

3,4,5-tris(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C9H4F9N.ClH/c10-7(11,12)4-1-3(19)2-5(8(13,14)15)6(4)9(16,17)18;/h1-2H,19H2;1H

InChI-Schlüssel

XPCNEAODQWUWOK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.